(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide
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Overview
Description
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole ring, a nitrofuran moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The synthesis begins with the preparation of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluoro and Methyl Groups: Fluorination and methylation of the benzo[d]thiazole ring are carried out using appropriate reagents such as fluorinating agents (e.g., N-fluorobenzenesulfonimide) and methylating agents (e.g., methyl iodide).
Formation of the Nitrofuran Moiety: The nitrofuran ring is synthesized separately, often starting from furfural, which undergoes nitration to introduce the nitro group.
Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the nitrofuran derivative through a carboxamide linkage. This is typically achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The benzo[d]thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is investigated for its potential as an antimicrobial agent. The presence of the nitrofuran moiety, known for its antibacterial properties, makes it a candidate for the development of new antibiotics.
Medicine
In medicine, research focuses on its potential therapeutic applications, including anticancer activity. The compound’s ability to interact with biological targets such as enzymes and receptors is of particular interest.
Industry
Industrially, this compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzo[d]thiazole ring.
Mechanism of Action
The mechanism of action of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can form reactive intermediates that interact with bacterial DNA, leading to antimicrobial effects. In cancer cells, the compound may inhibit specific enzymes involved in cell proliferation, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide: Similar structure with a chlorine atom instead of fluorine.
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability and bioavailability, while the nitrofuran moiety provides potent antimicrobial activity.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O4S/c1-16-8-3-2-7(14)6-10(8)22-13(16)15-12(18)9-4-5-11(21-9)17(19)20/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJWVTJUVYHZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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